molecular formula C19H17BrClFN4OS B2697165 N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide CAS No. 391933-31-6

N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide

Cat. No. B2697165
CAS RN: 391933-31-6
M. Wt: 483.78
InChI Key: HXQFCQWWTIWLIV-UHFFFAOYSA-N
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Description

The compound “N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide” is a synthetic derivative that has been studied for its pharmacological activities . The compound is part of a class of molecules that have been synthesized to combat antimicrobial and anticancer drug resistance .

Scientific Research Applications

Antimicrobial Applications

  • A study by Desai, Rajpara, and Joshi (2013) synthesized derivatives containing a fluorine atom, similar to the compound , demonstrating promising antimicrobial activity. Specifically, the presence of fluorine was crucial for enhancing this activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Catalyst-Free Synthesis

  • Moreno-Fuquen et al. (2019) reported a catalyst- and solvent-free synthesis of benzamide derivatives using microwave-assisted Fries rearrangement. This method could be relevant for the eco-friendly synthesis of similar compounds (Moreno-Fuquen et al., 2019).

Structural Analysis

  • Karayel et al. (2019) investigated the restricted rotation in benzimidazole derivatives, which could inform the structural analysis and properties of similar triazole compounds (Karayel et al., 2019).

Bromination Techniques

  • Deacon and Farquharson (1976) explored bromodemercuration in arenes, which may provide insights into the bromine-related synthesis aspects of the compound (Deacon & Farquharson, 1976).

Neurokinin-1 Receptor Antagonism

  • Harrison et al. (2001) discussed a neurokinin-1 receptor antagonist with a similar molecular structure, highlighting potential neuropharmacological applications (Harrison et al., 2001).

Crystal Structure Analysis

  • Suchetan et al. (2016) detailed the crystal structures of benzamides, providing a basis for understanding the crystalline nature of similar compounds (Suchetan et al., 2016).

Surface Activity

  • El-Sayed (2006) synthesized triazole derivatives with antimicrobial activity, also examining their surface activity. This research is relevant for understanding the surface interactions of similar triazole compounds (El-Sayed, 2006).

Future Directions

The compound and its derivatives have the potential to be used as lead compounds for rational drug designing . The indiscriminate use of antimicrobial agents has resulted in microbial resistance, necessitating the discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections . Similarly, the increasing incidence of cancer in developed and undeveloped countries calls for multidisciplinary scientific approaches to overcome the various challenges of cancer treatment .

properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClFN4OS/c1-2-10-28-19-25-24-16(26(19)13-8-6-12(20)7-9-13)11-23-18(27)17-14(21)4-3-5-15(17)22/h3-9H,2,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQFCQWWTIWLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide

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